molecular formula C12H15NO6S2 B5703094 isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate

isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate

Cat. No. B5703094
M. Wt: 333.4 g/mol
InChI Key: YMHKTIZOQRTPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate, commonly known as IMPACT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IMPACT is a thiol-reactive compound that has been shown to be useful in a variety of biochemical and physiological studies. In

Scientific Research Applications

IMPACT has a wide range of scientific research applications. One of the primary uses of IMPACT is in the study of protein thiol modification. IMPACT is a thiol-reactive compound that can selectively modify cysteine residues in proteins. This property makes IMPACT a valuable tool for studying the function of specific cysteine residues in proteins.

Mechanism of Action

The mechanism of action of IMPACT involves the selective modification of cysteine residues in proteins. IMPACT reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can be used to study the function of specific cysteine residues in proteins.
Biochemical and Physiological Effects:
IMPACT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that IMPACT can inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that regulate the phosphorylation state of proteins. Inhibition of PTP activity by IMPACT can lead to the activation of signaling pathways that are important in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using IMPACT in lab experiments is its selectivity for cysteine residues in proteins. This selectivity allows for the specific modification of cysteine residues in proteins, which can be used to study the function of these residues. However, one limitation of using IMPACT is its potential toxicity. IMPACT has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of IMPACT in scientific research. One area of interest is the development of IMPACT-based probes for the selective labeling of cysteine residues in proteins. These probes could be used for the identification and quantification of cysteine modifications in complex protein mixtures. Another area of interest is the use of IMPACT in the study of redox signaling pathways. IMPACT can selectively modify cysteine residues that are involved in redox signaling, which could provide insight into the regulation of these pathways.
Conclusion:
In conclusion, IMPACT is a thiol-reactive compound that has a wide range of scientific research applications. Its selectivity for cysteine residues in proteins makes it a valuable tool for studying the function of specific cysteine residues. While there are some limitations to its use, there are also several future directions for the development of IMPACT-based probes and the study of redox signaling pathways. Overall, IMPACT is a promising compound for the advancement of scientific research.

Synthesis Methods

IMPACT can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-nitrophenol with sodium methoxide to form 4-methoxy-2-nitrophenol. In the second step, 4-methoxy-2-nitrophenol is reacted with thioacetic acid and isopropyl bromide to form IMPACT. The yield of the synthesis process is approximately 70%.

properties

IUPAC Name

propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S2/c1-8(2)19-12(14)7-20-11-5-4-9(21(3,17)18)6-10(11)13(15)16/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHKTIZOQRTPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate

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